



Application Notes: Synthesis of 1,4,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines

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Compound of Interest		
Compound Name:	Pyrazoloadenine	
Cat. No.:	B015015	Get Quote

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural similarity to endogenous purines. This structural analogy allows them to act as bioisosteres and interact with a variety of biological targets, including protein kinases. The development of synthetic methodologies to access substituted derivatives of this scaffold is crucial for the exploration of their therapeutic potential. These application notes provide detailed protocols for the synthesis of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, targeting researchers and professionals in drug discovery and development. Two primary synthetic strategies are outlined: a classical approach involving the construction of the heterocyclic core from a substituted aminopyrazole precursor, and a more contemporary divergent approach utilizing microwave-assisted cross-coupling reactions to introduce substituents onto a pre-formed pyrazolo[3,4-d]pyrimidine scaffold.

Method 1: Synthesis via Cyclization of a 5-Aminopyrazole Precursor

This method involves the initial synthesis of a substituted 5-aminopyrazole, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications can then be made to introduce further substituents.



Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide to yield a key pyrazolo[3,4-d]pyrimidin-4-one intermediate.

Materials:

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
- Formamide
- Ethanol (for recrystallization)

Procedure:

- A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-20 volumes) is heated to reflux.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-10 hours).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated product is collected by filtration.
- The crude product is washed with water and then recrystallized from ethanol to afford pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

Protocol 2: Chlorination of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the chlorination at the 4-position, a common step to enable subsequent nucleophilic substitution reactions.

Materials:

• 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one



- Phosphorus oxychloride (POCl₃)
- Trimethylamine (optional)

Procedure:

- 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) is suspended in phosphorus oxychloride (5-10 volumes).
- A catalytic amount of trimethylamine can be added.
- The mixture is heated to reflux and maintained at this temperature for 6-18 hours, with reaction progress monitored by TLC.
- After completion, the excess POCl₃ is removed under reduced pressure.
- The residue is carefully quenched by pouring it onto crushed ice with stirring.
- The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1][2]

Further substitution at the 4-position can be achieved by reacting the 4-chloro derivative with various nucleophiles (e.g., amines, hydrazines).

Method 2: Divergent Microwave-Assisted Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines

This modern approach allows for the rapid and efficient synthesis of a library of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines from a common intermediate, 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The key step is a one-pot N1-alkylation and C3-arylation/vinylation via a Suzuki-Miyaura cross-coupling reaction, facilitated by microwave irradiation.[3]

Protocol 3: One-Pot N1-Alkylation and Suzuki-Miyaura Cross-Coupling

Materials:



- 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Alkyl halide (e.g., isopropyl chloride)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- · Aryl or vinyl boronic acid
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Water

Procedure:

- To a 10 mL microwave tube, add 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), K₂CO₃ (5 equivalents), and DMF (2.0 mL).
- Add the alkyl halide (3 equivalents).
- Seal the tube and heat the mixture at 200 °C for 10 minutes under microwave irradiation.
- Cool the reaction mixture to room temperature.
- To the same tube, add the aryl or vinyl boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and water (1.0 mL).
- Stir the mixture at ambient temperature for 3 minutes.
- Heat the reaction at 150 °C for 15 minutes under microwave irradiation.
- After cooling, the reaction mixture can be purified by standard chromatographic methods to isolate the desired 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary



Method/S tep	Starting Material	Product	Reagents	Condition s	Yield (%)	Referenc e
Method 1						
Protocol 1	Ethyl 5- amino-1- phenyl-1H- pyrazole-4- carboxylate	1-Phenyl- 1,5- dihydro- 4H- pyrazolo[3, 4- d]pyrimidin -4-one	Formamide	Reflux, 10 h	~70%	[1]
Protocol 2	1-Phenyl- 1,5- dihydro- 4H- pyrazolo[3, 4- d]pyrimidin -4-one	4-Chloro-1- phenyl-1H- pyrazolo[3, 4- d]pyrimidin e	POCl₃	Reflux, 18 h	~65%	[1]
Method 2						
Protocol 3	3-Bromo-6- (methylthio)-1H- pyrazolo[3, 4- d]pyrimidin e	1- Isopropyl- 3-phenyl-6- (methylthio)-1H- pyrazolo[3, 4- d]pyrimidin e	Isopropyl chloride, Phenylboro nic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃	Microwave	Not specified	

Visualizations





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Caption: Synthetic pathway for Method 1.



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Caption: Synthetic pathway for Method 2.

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- 3. Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines PubMed [pubmed.ncbi.nlm.nih.gov]
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